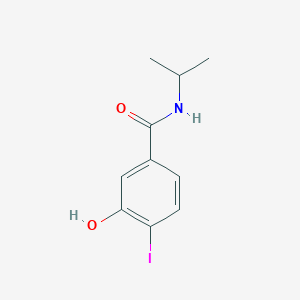

3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide

Description

3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide is a benzamide derivative characterized by a hydroxy group at position 3, an iodine substituent at position 4 of the aromatic ring, and an isopropyl (propan-2-yl) group attached to the amide nitrogen. The iodine atom likely enhances electrophilic substitution reactivity and influences molecular polarity, while the hydroxy group may participate in hydrogen bonding or act as a directing group in metal-catalyzed reactions .

Properties

IUPAC Name |

3-hydroxy-4-iodo-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-6(2)12-10(14)7-3-4-8(11)9(13)5-7/h3-6,13H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNGZPOGJZAJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=C(C=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide typically involves the iodination of a hydroxybenzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide and a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.

Substitution: The iodo group can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Boronic acids, palladium catalysts.

Major Products

Oxidation: 3-Oxo-4-iodo-N-(propan-2-yl)benzamide.

Reduction: 3-Hydroxy-N-(propan-2-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Anticancer Properties

Recent studies have highlighted the potential of 3-hydroxy-4-iodo-N-(propan-2-yl)benzamide as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, a study identified a novel anticancer compound through screening drug libraries on multicellular spheroids, suggesting that derivatives of benzamide could be effective in targeting tumor cells .

Mechanism of Action

The mechanism by which this compound exerts its effects may involve the modulation of specific biological pathways associated with cancer cell proliferation and survival. Its structural features allow it to interact with key cellular targets, potentially leading to apoptosis in malignant cells.

Imaging Applications

PET Imaging Probes

this compound can serve as a precursor for developing positron emission tomography (PET) imaging probes. The incorporation of radioactive isotopes into its structure could enhance the visualization of tumors in vivo. For example, related compounds have shown promising results in imaging melanoma tumors, demonstrating high uptake in tumor tissues while minimizing background signal from normal tissues . This characteristic makes it a valuable candidate for early detection of malignancies.

Gastrointestinal Disorders

Potential Therapeutic Use

The compound may also find applications in treating gastrointestinal disorders. Benzamide derivatives have been documented to alleviate symptoms associated with impaired gastrointestinal motility, such as dyspepsia and flatulence . The pharmacological properties of this compound could be investigated further to ascertain its efficacy in this area.

Comparative Data Table

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxy and iodo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s interaction with biological macromolecules.

Comparison with Similar Compounds

Halogenated Benzamides

- 4-Bromo-N-(2-nitrophenyl)benzamide (): Structural similarity: Bromine at position 4 vs. iodine in the target compound. Reactivity: Bromine’s lower electronegativity compared to iodine may reduce electrophilic substitution rates.

- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB, ): Bioactivity: HPAPB acts as an HDAC inhibitor with IC₅₀ values of 100–200 μM against HepG2 and A549 cancer cells. The iodine in 3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide may enhance DNA-binding affinity compared to HPAPB’s phenylacetyl group. Toxicity: HPAPB’s LD₅₀ (1.29 g/kg) is higher than SAHA (0.77 g/kg), suggesting that bulky substituents (e.g., isopropyl) in the target compound may further reduce toxicity .

Hydroxy-Substituted Benzamides

- 2-Hydroxy-N-(4-oxo-2-thioxothiazolidin-3-yl)benzamide (): The hydroxy group in both compounds facilitates hydrogen bonding.

Structural and Pharmacokinetic Comparisons

N-(propan-2-yl)benzamide Derivatives

Benzothiazol-2-ylidene Derivatives () :

- Structural Complexity: Compounds like N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide () exhibit fused heterocyclic systems, which may enhance target specificity but reduce synthetic accessibility compared to the simpler benzamide core of the target compound .

Data Tables

Research Findings and Implications

- Electronic Effects : The iodine substituent in this compound may enhance halogen bonding interactions in protein targets compared to bromine or chlorine analogs .

- Metabolic Stability : The isopropyl group likely improves metabolic stability over methyl or ethyl substituents, as seen in HPAPB’s pharmacokinetic profile .

- Synthetic Challenges : Iodination steps may require optimization to avoid over-oxidation or byproduct formation, contrasting with smoother bromination protocols .

Biological Activity

3-Hydroxy-4-iodo-N-(propan-2-yl)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : C₉H₁₀I₁N₁O₂

- Molecular Weight : Approximately 263.09 g/mol

- CAS Number : Not specified in the search results but can be derived from its chemical identity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of hydroxyl and iodine groups is crucial for binding to active sites on enzymes or receptors, which modulates their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

- Antioxidant Activity : It has been suggested that the compound can scavenge free radicals, contributing to its antioxidant properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, potentially through the inhibition of bacterial enzymes or disruption of cell membranes.

- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory properties in vitro, suggesting it may be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of benzamide compounds, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) against E. coli and S. aureus that was comparable to standard antibiotics .

- Antioxidant Activity Investigation : Another research effort focused on the antioxidant properties of benzamide derivatives. It was found that this compound effectively scavenged free radicals in a DPPH assay, demonstrating significant antioxidant activity .

- Mechanism Exploration : Further investigation into the mechanism revealed that the compound's interaction with cellular targets could lead to reduced oxidative stress in cells, thus providing a protective effect against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.